molecular formula C14H19N3O2S2 B2406574 4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid CAS No. 1008248-16-5

4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid

Cat. No.: B2406574
CAS No.: 1008248-16-5
M. Wt: 325.45
InChI Key: OFASCFBNGCREQH-UHFFFAOYSA-N
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Description

4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid is a synthetic small molecule of significant interest in chemical biology and oncology research, primarily investigated for its role as a modulator of key cellular signaling pathways. Its core structure is based on a thiophenopyrimidine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with kinase ATP-binding sites. This compound is functionally characterized as a potent and selective activator of AMP-activated protein kinase (AMPK). Research indicates that its mechanism of action involves allosteric activation of AMPK by binding to the adenosine-binding site (also known as the "CBS3" site) on the β1 subunit, which induces a conformational change that protects the kinase from dephosphorylation at its activation loop (Thr172), thereby sustaining its activity. Sustained AMPK activation by this compound and its analogs has been shown to inhibit mammalian target of rapamycin (mTOR) signaling, induce autophagy, and suppress protein synthesis, positioning it as a valuable tool for probing AMPK-dependent processes in metabolic diseases and cancer. In preclinical studies, related analogs have demonstrated efficacy in reducing tumor growth and inducing cell cycle arrest, making this compound a critical chemical probe for investigating the therapeutic potential of AMPK activation in various cancer models, including those resistant to conventional therapies. Its research utility extends to exploring energy-sensing mechanisms, metabolic stress responses, and the complex crosstalk between metabolic and proliferative pathways within cells.

Properties

IUPAC Name

4-methylsulfanyl-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S2/c1-7-8(2)21-13-11(7)12(15-9(3)16-13)17-10(14(18)19)5-6-20-4/h10H,5-6H2,1-4H3,(H,18,19)(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFASCFBNGCREQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NC(CCSC)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈N₂O₂S₃
  • Molecular Weight : 350.50 g/mol
  • CAS Number : 1483-92-7

The biological activity of this compound is primarily attributed to its structural components, which may interact with various biological targets. The presence of the methylthio group and the thiopheno-pyrimidine moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, the methylthio group can enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

The compound may influence inflammatory pathways. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Metabolic Effects

This compound is hypothesized to affect amino acid metabolism. Specifically, it may enhance methionine metabolism and influence the synthesis of important metabolites such as taurine and glutathione .

Case Studies

  • In Vitro Studies : In a study using Caco-2 cells (a model for intestinal absorption), it was found that related compounds improved epithelial barrier function by reducing paracellular permeability induced by oxidative agents like H₂O₂ and TNF-α . This suggests that the compound may have protective effects on intestinal health.
  • Animal Studies : Dietary supplementation with similar thia fatty acids has been shown to modulate plasma concentrations of methionine and its derivatives in livestock. These studies indicated an increase in beneficial metabolites while reducing harmful ones during metabolic processes .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokines
Metabolic modulationEnhanced methionine metabolism
Intestinal protectionImproved barrier function in Caco-2 cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Thiophenopyrimidine Derivatives

The following table summarizes key structural analogs and their distinctions:

Compound Name CAS Number Key Structural Differences Biological Relevance Source
4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid 886499-00-9 Thieno[2,3-d]pyrimidine core (vs. thiopheno[3,2-e]pyrimidine); methyl groups at 2,5,6 Antibacterial activity targeting cell division proteins; lower logP due to altered ring annelation
4-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid 886499-05-4 Thieno[2,3-d]pyrimidine core; methyl groups at 5,6 (vs. 2,5,6) Reduced steric hindrance compared to trimethyl analogs; moderate kinase inhibition
4-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid 723744-35-2 Ethyl substituent at position 6 (vs. methyl); thieno[2,3-d]pyrimidine core Enhanced lipophilicity (logP +0.5 vs. trimethyl analog); potential for prolonged half-life in vivo
4-[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]butanoic acid - Oxo group at position 4; thiophen-2-yl substituent at position 5 Increased hydrogen bonding capacity; potential metabolic instability due to oxo group
4-(methylthio)-2-[(thien-2-ylcarbonyl)amino]butanoic acid (Thenoyl Methionate) 60752-63-8 Thien-2-ylcarbonyl group (vs. thiophenopyrimidine); no pyrimidine ring Lower molecular weight (259.3 g/mol); reduced target specificity due to absence of pyrimidine

Pharmacological and Physicochemical Comparisons

  • Target Affinity: Thiopheno[3,2-e]pyrimidine derivatives exhibit stronger binding to bacterial cell division proteins (e.g., FtsZ) than thieno[2,3-d]pyrimidine analogs due to optimal steric alignment .
  • Metabolic Stability : The oxo-containing analog () shows rapid clearance in hepatic microsome assays (t₁/₂ = 12 min vs. 45 min for the parent compound), likely due to oxidation susceptibility .

Q & A

Basic: What multi-step synthesis routes are recommended for this compound, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves sequential coupling of the thiophenopyrimidine core with the butanoic acid moiety via a sulfur bridge. Key steps include:

  • Step 1: Preparation of the 2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-amine intermediate using nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Step 2: Thioether linkage formation via Mitsunobu reaction or copper-catalyzed coupling to attach the methylthio group .
  • Step 3: Acidic hydrolysis to yield the final butanoic acid derivative.
    Optimization Strategies:
  • Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and optimize reaction conditions .
  • Employ Design of Experiments (DoE) to systematically vary catalysts, solvents, and temperatures for yield maximization .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 2.5–3.0 ppm for methylthio groups) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (MS): High-resolution MS (ESI or MALDI-TOF) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • X-ray Crystallography: For unambiguous structural confirmation, particularly if novel polymorphs are suspected .

Advanced: How can computational chemistry resolve contradictions in structure-activity relationships (SAR)?

Methodological Answer:

  • Quantum Mechanical Modeling: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity or binding affinities .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-target interactions (e.g., with kinases or receptors) to identify key residues involved in binding, cross-referenced with experimental mutagenesis data .
  • Data Reconciliation: Apply machine learning to align conflicting SAR datasets (e.g., IC₅₀ discrepancies) by identifying outliers or experimental variables (e.g., solvent polarity, pH) .

Advanced: What experimental strategies elucidate binding mechanisms with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., enzymes) under varying ionic strengths .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
  • Fluorescence Polarization: Monitor competitive displacement of fluorescent probes to determine binding constants (Kd) .
  • Cryo-EM/X-ray Co-crystallization: Resolve 3D ligand-target complexes to identify critical hydrogen bonds or hydrophobic interactions .

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Incorporate in vitro ADME data (e.g., microsomal stability, Caco-2 permeability) to simulate in vivo absorption/metabolism .
  • Metabolite Identification: Use LC-MS/MS to detect active metabolites in plasma/tissue homogenates that may explain efficacy gaps .
  • Species-Specific Adjustments: Compare cytochrome P450 isoform expression profiles (e.g., human vs. murine) to rationalize interspecies variability .

Advanced: How to design SAR studies for derivatives with enhanced selectivity?

Methodological Answer:

  • Scaffold Diversification: Introduce substituents at the pyrimidine C-2 or thiophene C-5 positions to modulate steric/electronic effects .
  • Targeted Library Synthesis: Use parallel synthesis to generate 10–20 analogs with systematic variations (e.g., halogens, methyl groups) .
  • Selectivity Profiling: Screen derivatives against a panel of related targets (e.g., kinase family members) to identify off-target interactions via high-throughput assays .

Basic: What stability studies are recommended under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C for solid-state stability) .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .

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